molecular formula C7H10BrNO B2680336 5-Bromo-3-tert-butyl-1,2-oxazole CAS No. 1782807-35-5

5-Bromo-3-tert-butyl-1,2-oxazole

Cat. No.: B2680336
CAS No.: 1782807-35-5
M. Wt: 204.067
InChI Key: HLMZWFPATZQURD-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butyl-1,2-oxazole is a heterocyclic organic compound with the molecular formula C7H10BrNO It is characterized by a bromine atom at the 5-position and a tert-butyl group at the 3-position on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-tert-butyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl acetoacetate with bromine and hydroxylamine to form the oxazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazoles with different oxidation states.

    Reduction Reactions: The compound can be reduced to form derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxazole derivatives with higher oxidation states.

    Reduction Reactions: Products include reduced oxazole derivatives with different functional groups.

Scientific Research Applications

5-Bromo-3-tert-butyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-tert-butyl-1,2-oxazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a tert-butyl group.

    5-Chloro-3-tert-butyl-1,2-oxazole: Similar structure but with a chlorine atom instead of a bromine atom.

    3-tert-Butyl-1,2-oxazole: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-3-tert-butyl-1,2-oxazole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-bromo-3-tert-butyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMZWFPATZQURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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